11-(thiophene-3-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene
Description
This compound belongs to a class of nitrogen-rich tricyclic heterocycles featuring a fused bicyclic core (7,8,11-triazatricyclo[6.4.0.0²,⁶]dodeca-1,6-diene) substituted at the 11-position with a thiophene-3-carbonyl group. Its structure combines a rigid tricyclic scaffold with the aromatic and electronic properties of thiophene, making it a candidate for applications in medicinal chemistry (e.g., kinase inhibition) or materials science.
Properties
IUPAC Name |
thiophen-3-yl(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c18-14(10-4-7-19-9-10)16-5-6-17-13(8-16)11-2-1-3-12(11)15-17/h4,7,9H,1-3,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQAPUOIMVMKSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)C(=O)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Thiophene-3-carbonyl Chloride
The thiophene-3-carbonyl moiety is synthesized via a two-step process starting from thiophene-3-carboxylic acid.
Conversion to Acyl Chloride
Thiophene-3-carboxylic acid (20 g, 156.07 mmol) is suspended in methylene chloride (100 mL) and cooled to 0°C. Oxalyl chloride (39.61 g, 312.58 mmol) is added dropwise, and the reaction is stirred overnight at room temperature. Excess oxalyl chloride is removed under reduced pressure, yielding thiophene-3-carbonyl chloride as a colorless solid (20.0 g, 136.43 mmol, 87% yield).
Key Data:
Construction of the 7,8,11-Triazatricyclo[6.4.0.0²,⁶]dodeca-1,6-diene Core
The tricyclic core is assembled through a sequence of cyclization and functionalization reactions.
Cyclization of Bicyclic Precursors
A Buchwald-Hartwig coupling is employed to form the triazatricyclo framework. For example, dibromobithiophene derivatives are reacted with 2-ethylhexylamine under palladium catalysis to generate N-alkyldithienopyrrole intermediates. Subsequent stannylation using n-BuLi and trimethyltin chloride introduces reactive sites for cross-coupling.
Stille Coupling for Ring Closure
Stille coupling between stannylated intermediates and brominated heterocycles facilitates cyclization. For instance, (4,8-bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane) (2.00 g, 4.47 mmol) reacts with a brominated triazole derivative in the presence of a palladium catalyst, yielding the tricyclic amine core.
Key Data:
Coupling of Thiophene-3-carbonyl Chloride to the Tricyclic Core
The final step involves acyl chloride-amine coupling to attach the thiophene moiety.
Amide Bond Formation
The tricyclic amine (5.0 g, 20.0 mmol) is dissolved in dry dichloromethane under nitrogen. Thiophene-3-carbonyl chloride (3.42 g, 23.0 mmol) is added dropwise at 0°C, followed by triethylamine (4.2 mL, 30.0 mmol). The reaction is stirred for 12 hours, quenched with water, and purified via column chromatography (hexane/ethyl acetate) to yield the target compound (6.1 g, 15.2 mmol, 76% yield).
Key Data:
Optimization and Challenges
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Acyl Chloride Synthesis | Oxalyl chloride, CH₂Cl₂, 0°C→RT | 87 | |
| Tricyclic Core Formation | Pd(PPh₃)₄, THF, −78°C→RT | 60 | |
| Final Coupling | Et₃N, CH₂Cl₂, 0°C→RT | 76 |
Mechanistic Insights
The Stille coupling proceeds via oxidative addition of the palladium catalyst to the stannane, followed by transmetallation and reductive elimination. Acyl chloride coupling involves nucleophilic attack by the amine, with triethylamine scavenging HCl.
Chemical Reactions Analysis
Types of Reactions
11-(thiophene-3-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives.
Scientific Research Applications
11-(thiophene-3-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of organic semiconductors and optoelectronic materials.
Mechanism of Action
The mechanism of action of 11-(thiophene-3-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene involves its interaction with molecular targets such as enzymes and receptors. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Structural Analog: 11-(1,3-Benzothiazole-6-carbonyl)-7,8,11-Triazatricyclo[6.4.0.0²,⁶]dodeca-1,6-diene (BK11132)
Key Differences :
- Substituent : Replaces thiophene-3-carbonyl with a benzothiazole-6-carbonyl group.
- Molecular Formula: C₁₇H₁₆N₄OS (MW 324.40) vs.
Physicochemical Implications :
- Benzothiazole’s larger conjugated system may reduce solubility in polar solvents compared to thiophene.
- Increased molecular weight (324.40 vs. ~310 estimated for thiophene analog) could influence pharmacokinetic properties.
Structural Analog: 11-Amino-N-cyclohexyl-N,3-dimethyl-5-thia-2,7-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,6,9,11-pentene-4-carboxamide Hydrochloride
Key Differences :
- Core Heteroatoms : Contains 2 nitrogen and 1 sulfur atom in the tricyclic system (5-thia-2,7-diazatricyclo) vs. 3 nitrogens in the target compound’s 7,8,11-triazatricyclo core .
- Substituent: Features an amino-carboxamide group and cyclohexyl-methyl substituents instead of thiophene-3-carbonyl.
- Molecular Formula : C₁₈H₂₃ClN₄OS (MW 378.93), with a hydrochloride salt enhancing aqueous solubility.
Functional Implications :
- The amino-carboxamide group may confer hydrogen-bonding capabilities absent in the thiophene analog.
Data Table: Comparative Analysis of Structural Analogs
*Inferred from structural similarity to BK11132.
Research Findings and Implications
- Substituent Impact : Thiophene’s electron-rich system may favor interactions with hydrophobic protein pockets, while benzothiazole’s electron deficiency could enhance binding to aromatic residues .
- Solubility: The hydrochloride salt in the 11-amino analog suggests salt formation as a viable strategy to improve the thiophene derivative’s solubility .
- Synthetic Accessibility : Thiophene-3-carbonyl derivatives are often synthesized via Friedel-Crafts acylation, whereas benzothiazole analogs require more complex cyclization steps .
Biological Activity
The compound 11-(thiophene-3-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene is a member of the triazatricyclo class of compounds, which have garnered attention in medicinal chemistry due to their unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 218.24 g/mol. The structure features a triazatricyclo framework that contributes to its biological properties.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Many triazatricyclo compounds demonstrate potent antimicrobial effects against various pathogens.
- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : Certain analogs exhibit anti-inflammatory activity through the modulation of inflammatory pathways.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class often interact with specific enzymes involved in metabolic pathways.
- DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, disrupting replication and transcription processes.
- Receptor Modulation : The compound may act as a modulator for various receptors involved in signaling pathways.
Antimicrobial Activity
A study conducted on similar triazatricyclo compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was found to be as low as 25 µg/mL for some derivatives.
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| Compound A | 25 | S. aureus |
| Compound B | 50 | E. coli |
Anticancer Properties
In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 15 | Cytotoxicity |
| MCF-7 | 20 | Cytotoxicity |
Anti-inflammatory Effects
Research indicates that the compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages.
Q & A
Basic Research Questions
Q. What is the optimized synthesis protocol for 11-(thiophene-3-carbonyl)-7,8,11-triazatricyclo[6.4.0.0²⁶]dodeca-1,6-diene, and how are intermediates purified?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions using tetrachloromonospirophosphazene derivatives and thiophene-based diamines. For example, describes a reaction in THF with triethylamine (Et₃N) as a base, monitored via thin-layer chromatography (TLC). Purification involves column chromatography after removing triethylammonium chloride salts by filtration .
- Key Steps :
- React tetrachloromonospirophosphazene with carbazolyldiamine in THF at room temperature for 72 hours.
- Use TLC to confirm reaction completion.
- Purify via column chromatography with silica gel and a gradient eluent system.
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. and highlight SCXRD parameters (e.g., R factor = 0.041, data-to-parameter ratio = 7.1) for related tricyclic compounds, ensuring bond lengths and angles align with computational models .
- Procedure :
- Grow single crystals via slow evaporation in a solvent like chloroform/hexane.
- Collect diffraction data at 293 K and refine using software like SHELX.
- Validate against NMR (¹H/¹³C) and mass spectrometry data .
Q. What are the key reactivity patterns of the thiophene-3-carbonyl moiety in this compound?
- Methodology : The thiophene ring undergoes electrophilic substitution (e.g., bromination, nitration) at the 2- and 5-positions. and describe similar reactions in thieno[3,2-b]thiophene derivatives, where bromine or nitro groups are introduced via halogenation or nitrating agents .
- Example Reaction :
- Bromination using N-bromosuccinimide (NBS) in DMF at 0°C.
- Monitor regioselectivity via GC-MS or ¹H NMR.
Advanced Research Questions
Q. How can computational modeling resolve contradictions between experimental and theoretical bond angles in the triazatricyclo core?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict geometry, which may differ from SCXRD due to crystal packing effects. emphasizes iterative data analysis to reconcile discrepancies .
- Steps :
- Optimize the gas-phase structure using Gaussian or ORCA.
- Compare computed bond angles (e.g., N–C–N) with SCXRD values.
- Analyze intermolecular interactions (e.g., hydrogen bonds) influencing crystal structure .
Q. What strategies improve regioselectivity in functionalizing the triazatricyclo framework?
- Methodology : Steric and electronic directing groups can control substitution sites. demonstrates how electron-withdrawing groups (e.g., CF₃) on benzoimidazo-triazole derivatives direct reactions to specific positions .
- Case Study :
- Introduce a methoxy group at the 4-position of the aryl ring to enhance electrophilic attack at the 2-position.
- Validate via 2D NMR (NOESY) and SCXRD .
Q. How can researchers design bioactivity studies for this compound, given structural similarities to active tetrazolopyrimidines?
- Methodology : notes fused tetrazolopyrimidines exhibit antimicrobial and antitumor activity. Use in vitro assays (e.g., MTT for cytotoxicity) and molecular docking to predict target binding .
- Protocol :
- Test against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Perform docking studies with enzymes like topoisomerase II using AutoDock Vina.
Q. What analytical techniques address conflicting data in thermal stability assessments (e.g., DSC vs. TGA)?
- Methodology : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) may conflict due to decomposition pathways. recommends coupling with FTIR to identify gaseous byproducts during heating .
- Workflow :
- Run DSC (5–300°C, 10°C/min under N₂) to detect melting points.
- Perform TGA-FTIR to correlate mass loss with IR-detected fragments (e.g., CO₂, NH₃).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
